N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, an ethoxyphenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzothienopyrimidine Core: The initial step involves the construction of the benzothienopyrimidine core. This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the benzothienopyrimidine intermediate.
Attachment of the Sulfanylacetamide Moiety: The final step involves the attachment of the sulfanylacetamide moiety. This can be accomplished through a thiol-ene reaction, where a thiol group reacts with an acetamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothienopyrimidine core, potentially yielding alcohol derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, which could lead to the development of new pharmaceuticals or biochemical probes.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where benzothienopyrimidine derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties may contribute to the creation of new polymers, coatings, or other materials with specialized functions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(2-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a unique and valuable compound for various applications.
Properties
CAS No. |
587012-70-2 |
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Molecular Formula |
C22H25N3O3S2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-25-21(27)19-14-9-5-8-12-17(14)30-20(19)24-22(25)29-13-18(26)23-15-10-6-7-11-16(15)28-4-2/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3,(H,23,26) |
InChI Key |
LUQOKNVCIZALQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3OCC)SC4=C2CCCC4 |
Origin of Product |
United States |
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